molecular formula C17H20ClNO2 B12594226 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride CAS No. 646516-64-5

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride

Cat. No.: B12594226
CAS No.: 646516-64-5
M. Wt: 305.8 g/mol
InChI Key: OQERAGTYFSZATE-UHFFFAOYSA-N
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Description

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride is a chemical compound known for its unique structure and properties. It is a pyridinium salt, which means it contains a positively charged pyridine ring. The compound is characterized by the presence of a butyl group and a 3,4-dihydroxyphenyl group attached to the pyridine ring through an ethenyl linkage.

Preparation Methods

The synthesis of 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-vinylpyridine and 3,4-dihydroxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Formation of Intermediate: The initial reaction between 4-vinylpyridine and 3,4-dihydroxybenzaldehyde leads to the formation of an intermediate compound.

    Quaternization: The intermediate is then subjected to quaternization using butyl chloride, resulting in the formation of this compound.

Chemical Reactions Analysis

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized products with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced products with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Scientific Research Applications

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride has a wide range of scientific research applications:

    Chemistry: In chemistry, the compound is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for the development of new chemical compounds and materials.

    Biology: In biological research, the compound is studied for its potential as an antioxidant and anti-inflammatory agent. It has shown promise in protecting cells from oxidative stress and reducing inflammation.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its role in the treatment of certain diseases. It has shown potential as a drug candidate for conditions such as cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. .

Mechanism of Action

The mechanism of action of 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation.

    Pathways: The compound affects multiple cellular pathways, including those related to antioxidant defense and inflammatory response.

Comparison with Similar Compounds

1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other pyridinium salts and derivatives of 3,4-dihydroxyphenyl compounds. Examples include 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridinium bromide and 1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridinium iodide.

Properties

CAS No.

646516-64-5

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

4-[2-(1-butylpyridin-1-ium-4-yl)ethenyl]benzene-1,2-diol;chloride

InChI

InChI=1S/C17H19NO2.ClH/c1-2-3-10-18-11-8-14(9-12-18)4-5-15-6-7-16(19)17(20)13-15;/h4-9,11-13,20H,2-3,10H2,1H3;1H

InChI Key

OQERAGTYFSZATE-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)O.[Cl-]

Origin of Product

United States

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